Glutathionylcobalamin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

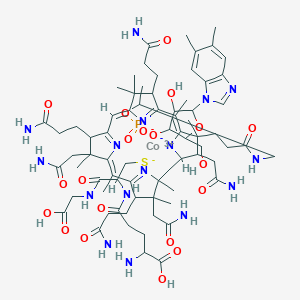

Glutathionylcobalamin, also known as this compound, is a useful research compound. Its molecular formula is C72H104CoN16O20PS and its molecular weight is 1635.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biochemical Role of Glutathionylcobalamin

GSCbl plays a significant role in the intracellular metabolism of cobalamin. It acts as an intermediate in the formation of active cobalamin coenzymes, such as methylcobalamin (MeCbl) and adenosylcobalamin (AdoCbl). Studies indicate that GSCbl is particularly stable and may participate in various biochemical pathways, especially during inflammatory responses .

Key Functions:

- Intermediate Formation: GSCbl contributes to the synthesis of MeCbl and AdoCbl, essential for methionine synthase and methylmalonyl-CoA mutase activities .

- Inflammatory Response Modulation: GSCbl can enhance nitric oxide (NO) production through inducible nitric oxide synthase (iNOS) and endothelial nitric oxide synthase (eNOS), which is crucial during inflammation .

Formation and Stability of GSCbl

Research has shown that free intracellular aquacobalamin is rapidly converted to GSCbl. This conversion highlights the compound's stability as an intermediate in cobalamin metabolism. A study demonstrated that GSCbl can selectively promote NO formation during the pro-inflammatory phase, suggesting its role in enhancing immune responses while mitigating tissue damage .

Mechanistic Studies

Mechanistic studies have revealed that GSCbl can regenerate the activity of enzymes vital for cellular metabolism under oxidative stress conditions. For instance, it has been shown to restore glucose-6-phosphate dehydrogenase activity, which is essential for NADPH supply, thus aiding in cellular defense mechanisms against oxidative damage .

Applications in In Vitro Research

GSCbl has been utilized in various in vitro studies to explore its potential as a protective agent against oxidative stress. Its ability to generate DNA-damaging radicals can be harnessed for scientific research purposes, particularly in cancer studies where understanding cellular responses to oxidative agents is crucial .

Data Tables

Propiedades

Número CAS |

129128-04-7 |

|---|---|

Fórmula molecular |

C72H104CoN16O20PS |

Peso molecular |

1635.7 g/mol |

Nombre IUPAC |

2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropane-1-thiolate;cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate |

InChI |

InChI=1S/C62H90N13O14P.C10H17N3O6S.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19);/q;;+3/p-3 |

Clave InChI |

NZRCMFDUKLMQKD-UHFFFAOYSA-K |

SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.C(CC(=O)NC(C[S-])C(=O)NCC(=O)O)C(C(=O)O)N.[Co+3] |

SMILES isomérico |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.C(CC(=O)NC(C[S-])C(=O)NCC(=O)O)C(C(=O)O)N.[Co+3] |

SMILES canónico |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.C(CC(=O)NC(C[S-])C(=O)NCC(=O)O)C(C(=O)O)N.[Co+3] |

Sinónimos |

glutathionylcobalamin Gs-Cbl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.